molecular formula C10H12ClNO2 B13548692 Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate

Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate

Cat. No.: B13548692
M. Wt: 213.66 g/mol
InChI Key: DCRQVNQTTSOOAI-SECBINFHSA-N
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Description

Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate typically involves the reaction of 2-chlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including condensation, reduction, and esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate undergoes various types of chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chlorophenyl)propanoate
  • Methyl 3-amino-3-phenylpropanoate
  • Methyl 3-(2-bromophenyl)propanoate

Uniqueness

Methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate is unique due to the presence of both an amino group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(2-chlorophenyl)propanoate

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3/t9-/m1/s1

InChI Key

DCRQVNQTTSOOAI-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=CC=C1Cl)N

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1Cl)N

Origin of Product

United States

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